molecular formula C9H9BrO2S B15382189 Methyl 3-bromo-2-(methylthio)benzoate

Methyl 3-bromo-2-(methylthio)benzoate

Cat. No.: B15382189
M. Wt: 261.14 g/mol
InChI Key: WGRVJIFOPPUERQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(methylthio)benzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position and a methylthio (-SMe) group at the 2-position of the aromatic ring. This compound is part of a broader class of alkyl benzoates, which are widely studied for their diverse chemical, physical, and biological properties.

For instance, bromine is a strong electron-withdrawing group, while the methylthio moiety can act as a weak electron donor, creating a polarized aromatic system. Such properties may enhance interactions with biological targets or alter metabolic stability compared to simpler benzoates .

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

methyl 3-bromo-2-methylsulfanylbenzoate

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)6-4-3-5-7(10)8(6)13-2/h3-5H,1-2H3

InChI Key

WGRVJIFOPPUERQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)SC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Table 1: Substituent Effects on Benzoate Derivatives

Compound Name Substituents Electronic Effects Key Properties
Methyl 3-bromo-2-(methylthio)benzoate 3-Br, 2-SMe Strong EWG (Br) + weak EDG (SMe) Polarized ring; moderate solubility in organics
Methyl 2-chlorobenzoate 2-Cl Moderate EWG (Cl) Higher reactivity in electrophilic substitution
Methyl 2-nitrobenzoate 2-NO2 Strong EWG (NO2) Low solubility; high thermal stability
Methyl 2-methoxybenzoate 2-OCH3 Strong EDG (OCH3) Enhanced solubility in polar solvents
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 3-Br, 2-Cl, 5-OCF3 Multiple EWGs (Br, Cl, OCF3) High lipophilicity; potential bioactivity

Key Observations :

  • Compared to methyl 2-chlorobenzoate , the target compound’s methylthio group may increase steric hindrance, reducing crystallization tendencies .
  • The trifluoromethoxy-containing analog () exhibits higher lipophilicity due to additional EWGs, suggesting the target compound may have intermediate polarity .

Spectroscopic and Analytical Data

  • NMR Trends : The methylthio group in the target compound would produce distinct ¹H NMR signals (δ ~2.5 ppm for S-CH₃) and ¹³C NMR resonances (δ ~15 ppm for S-CH₃, ~125–140 ppm for aromatic carbons). This contrasts with methyl 2-methoxybenzoate , where the OCH₃ group resonates at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C) .
  • Mass Spectrometry : HRMS would show a molecular ion cluster consistent with bromine’s isotopic pattern (≈1:1 ratio for M⁺ and M+2 peaks) .

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